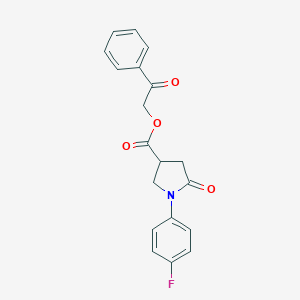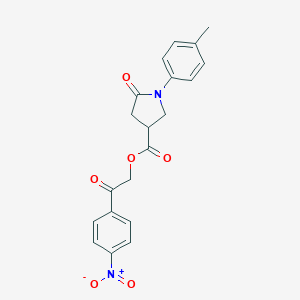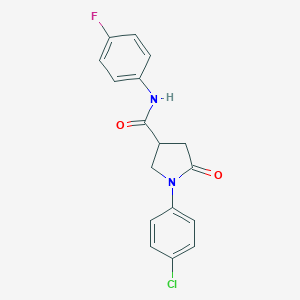![molecular formula C24H25NO4 B392195 ETHYL (4Z)-1-(3,4-DIMETHYLPHENYL)-4-[(4-METHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B392195.png)
ETHYL (4Z)-1-(3,4-DIMETHYLPHENYL)-4-[(4-METHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL (4Z)-1-(3,4-DIMETHYLPHENYL)-4-[(4-METHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE: is a synthetic organic compound known for its complex structure and potential applications in various fields of scientific research. This compound belongs to the class of pyrrole derivatives, which are known for their diverse biological activities and chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (4Z)-1-(3,4-DIMETHYLPHENYL)-4-[(4-METHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrole ring.
Substitution Reactions: Introduction of the 3,4-dimethylphenyl and 4-methoxyphenyl groups through electrophilic aromatic substitution reactions.
Esterification: The carboxylate group is introduced via esterification reactions using ethyl alcohol and a suitable catalyst.
Methylenation: The methylene group is introduced through a condensation reaction with formaldehyde or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene and methyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Condensation: The compound can participate in condensation reactions, forming larger molecules or polymers.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide for hydrogenation reactions.
Solvents: Dichloromethane, ethanol, toluene.
Major Products
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
The compound and its derivatives are investigated for their potential therapeutic applications. They may serve as lead compounds in drug discovery programs targeting various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and as a precursor for dyes and pigments.
Mécanisme D'action
The mechanism of action of ETHYL (4Z)-1-(3,4-DIMETHYLPHENYL)-4-[(4-METHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ETHYL (4Z)-1-(3,4-DIMETHYLPHENYL)-4-[(4-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
- ETHYL (4Z)-1-(3,4-DIMETHYLPHENYL)-4-[(4-CHLOROPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Uniqueness
The uniqueness of ETHYL (4Z)-1-(3,4-DIMETHYLPHENYL)-4-[(4-METHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group, for example, can influence its reactivity and interaction with biological targets compared to similar compounds with different substituents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Propriétés
Formule moléculaire |
C24H25NO4 |
|---|---|
Poids moléculaire |
391.5g/mol |
Nom IUPAC |
ethyl (4Z)-1-(3,4-dimethylphenyl)-4-[(4-methoxyphenyl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C24H25NO4/c1-6-29-24(27)22-17(4)25(19-10-7-15(2)16(3)13-19)23(26)21(22)14-18-8-11-20(28-5)12-9-18/h7-14H,6H2,1-5H3/b21-14- |
Clé InChI |
UKWAVKMZMYXVGS-STZFKDTASA-N |
SMILES isomérique |
CCOC(=O)C\1=C(N(C(=O)/C1=C\C2=CC=C(C=C2)OC)C3=CC(=C(C=C3)C)C)C |
SMILES |
CCOC(=O)C1=C(N(C(=O)C1=CC2=CC=C(C=C2)OC)C3=CC(=C(C=C3)C)C)C |
SMILES canonique |
CCOC(=O)C1=C(N(C(=O)C1=CC2=CC=C(C=C2)OC)C3=CC(=C(C=C3)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-tert-butyl-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B392112.png)
![N-{2-[4-(2-BROMOBENZOYL)PIPERAZIN-1-YL]ETHYL}-N'-(4-ETHYLPHENYL)ETHANEDIAMIDE](/img/structure/B392114.png)


![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B392118.png)
![2-(4-Bromophenyl)-2-oxoethyl {[2-(1-naphthylamino)-2-oxoethyl]sulfanyl}acetate](/img/structure/B392119.png)


![5-Isopropyl-5-methyl-2-phenyl-[1,2,4]triazolidine-3-thione](/img/structure/B392126.png)
![1-(4-ethylphenyl)-5-oxo-N-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B392128.png)
![2-[4-(octyloxy)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B392130.png)
![2-({6-[(5-bromo-2-hydroxybenzylidene)amino]-1,3-benzothiazol-2-yl}sulfanyl)-N-{3-nitrophenyl}acetamide](/img/structure/B392131.png)

![METHYL 2-({[5-(2-BROMOPHENYL)-2-SULFANYLIDENE-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]METHYL}AMINO)BENZOATE](/img/structure/B392135.png)
